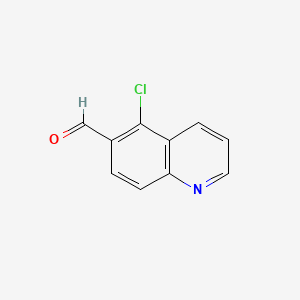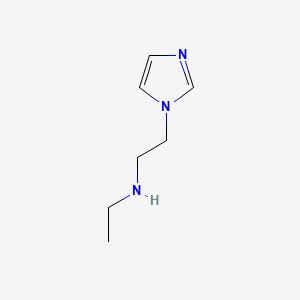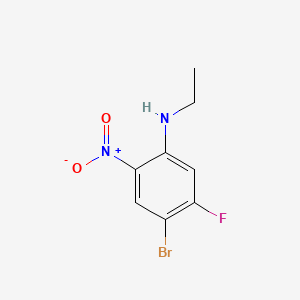![molecular formula C9H12N2O B597380 2-Isopropyl-5,6-dihydrocyclopenta[d]iMidazol-4(3H)-one CAS No. 1231950-42-7](/img/no-structure.png)
2-Isopropyl-5,6-dihydrocyclopenta[d]iMidazol-4(3H)-one
カタログ番号 B597380
CAS番号:
1231950-42-7
分子量: 164.208
InChIキー: ZMEQSKIOSXBCHV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of substituted imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of these compounds . The methodologies used often revolve around the functional group compatibility of the process and the resultant substitution patterns around the ring .Molecular Structure Analysis
The molecular structure of imidazoles is characterized by a five-membered ring containing two non-adjacent nitrogen atoms . The bonds constructed during the formation of the imidazole ring are a key focus in the study of these compounds .Chemical Reactions Analysis
Imidazoles are involved in a variety of chemical reactions. For instance, they can undergo ring-opening polymerization, a process that has been studied extensively .将来の方向性
特性
CAS番号 |
1231950-42-7 |
|---|---|
製品名 |
2-Isopropyl-5,6-dihydrocyclopenta[d]iMidazol-4(3H)-one |
分子式 |
C9H12N2O |
分子量 |
164.208 |
IUPAC名 |
2-propan-2-yl-5,6-dihydro-1H-cyclopenta[d]imidazol-4-one |
InChI |
InChI=1S/C9H12N2O/c1-5(2)9-10-6-3-4-7(12)8(6)11-9/h5H,3-4H2,1-2H3,(H,10,11) |
InChIキー |
ZMEQSKIOSXBCHV-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC2=C(N1)CCC2=O |
同義語 |
2-Isopropyl-5,6-dihydrocyclopenta[d]iMidazol-4(3H)-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
L-Phenylalanine, 2-fluoro-, hydrochloride
122839-57-0
4-Chloro-7-methylpyrido[2,3-D]pyrimidine
117890-81-0



![3-Bromo-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B597297.png)
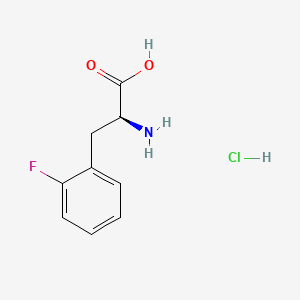
![4-Chloro-7-methylpyrido[2,3-D]pyrimidine](/img/structure/B597301.png)
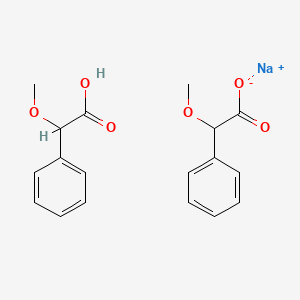
![2-Amino-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B597303.png)
![N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B597307.png)
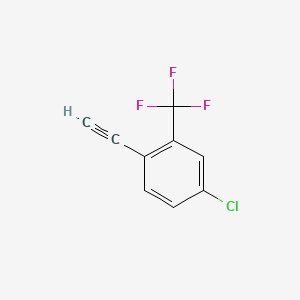
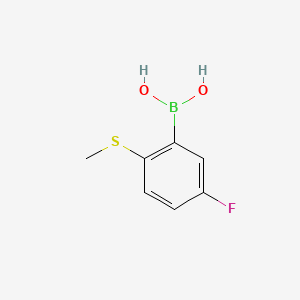
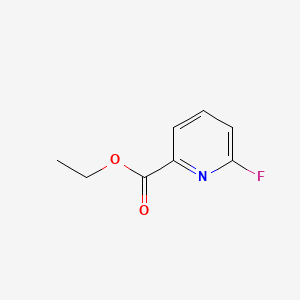
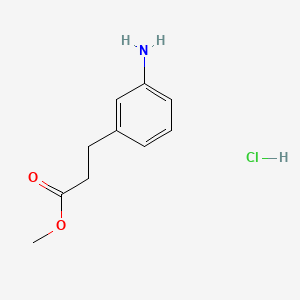
![5-(Benzyloxy)-7-phenylimidazo[1,2-a]pyridine](/img/structure/B597316.png)
